molecular formula C8H5N5O B13446968 Pyrimido[1,2-a]purin-10(1H)-one-13C3

Pyrimido[1,2-a]purin-10(1H)-one-13C3

Cat. No.: B13446968
M. Wt: 190.14 g/mol
InChI Key: ZREGNVKUSNORFO-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[1,2-a]purin-10(1H)-one-13C3 is a synthetic compound belonging to the class of oxopurines. It is a derivative of purine, a fundamental component of nucleic acids. This compound is often used in scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the reaction of guanine with malondialdehyde. This reaction proceeds through the opening of the pyrimidine ring, elimination of a one-carbon fragment, and recyclization into the desired product . The reaction conditions often include heating under reflux in the presence of a suitable solvent such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Mechanism of Action

The mechanism of action of Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves its interaction with nucleic acids. The compound can intercalate into DNA, causing structural distortions that lead to single-strand breaks. This property is particularly useful in studying DNA repair pathways and the effects of DNA damage .

Properties

Molecular Formula

C8H5N5O

Molecular Weight

190.14 g/mol

IUPAC Name

1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1

InChI Key

ZREGNVKUSNORFO-VMIGTVKRSA-N

Isomeric SMILES

C1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2

Canonical SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.